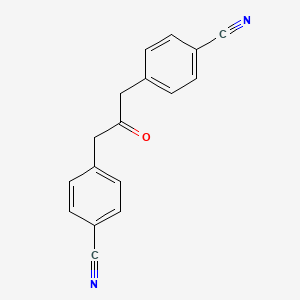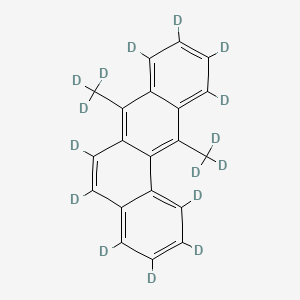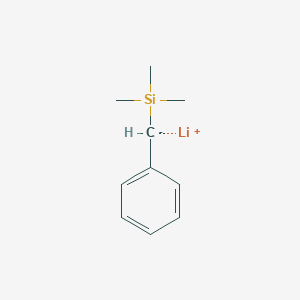
Lithium phenyl(trimethylsilyl)methanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium phenyl(trimethylsilyl)methanide is an organolithium compound that plays a significant role in organometallic chemistry. It is characterized by the presence of a lithium atom bonded to a phenyl group and a trimethylsilyl-substituted methanide group. This compound is known for its high reactivity and is widely used as a reagent in various organic synthesis reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium phenyl(trimethylsilyl)methanide can be synthesized through several methods. One common approach involves the reaction of phenyl(trimethylsilyl)methane with an organolithium reagent such as butyllithium. The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) at low temperatures to prevent decomposition .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Lithium phenyl(trimethylsilyl)methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Substitution Reactions: It can replace halides in organic molecules.
Deprotonation: It acts as a strong base to deprotonate weak acids.
Common Reagents and Conditions:
Nucleophilic Addition: Typically involves aldehydes or ketones in the presence of THF at low temperatures.
Substitution Reactions: Often conducted with alkyl halides in polar aprotic solvents.
Deprotonation: Utilizes weak acids like alcohols or amines under anhydrous conditions.
Major Products:
Alcohols: From nucleophilic addition to carbonyl compounds.
Substituted Organics: From substitution reactions with alkyl halides.
Lithium Salts: From deprotonation reactions.
Applications De Recherche Scientifique
Lithium phenyl(trimethylsilyl)methanide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for forming carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mécanisme D'action
The compound exerts its effects primarily through its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating various chemical transformations. The lithium atom plays a crucial role in stabilizing the negative charge on the carbon atom, enhancing its reactivity. Key molecular targets include carbonyl compounds, alkyl halides, and weak acids .
Comparaison Avec Des Composés Similaires
- Lithium bis(trimethylsilyl)methanide
- Lithium phenylmethanide
- Lithium trimethylsilylmethanide
Comparison: Lithium phenyl(trimethylsilyl)methanide is unique due to the presence of both a phenyl group and a trimethylsilyl group, which confer distinct reactivity and stability. Compared to lithium bis(trimethylsilyl)methanide, it has enhanced nucleophilicity due to the phenyl group. It also exhibits different solubility and aggregation properties compared to lithium phenylmethanide and lithium trimethylsilylmethanide .
Propriétés
Numéro CAS |
37820-39-6 |
|---|---|
Formule moléculaire |
C10H15LiSi |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
lithium;trimethyl(phenylmethyl)silane |
InChI |
InChI=1S/C10H15Si.Li/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-9H,1-3H3;/q-1;+1 |
Clé InChI |
VTMGQJAYJXXGCT-UHFFFAOYSA-N |
SMILES canonique |
[Li+].C[Si](C)(C)[CH-]C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{4-[Chloro(diphenyl)methyl]phenyl}(phenyl)methanone](/img/structure/B14682164.png)

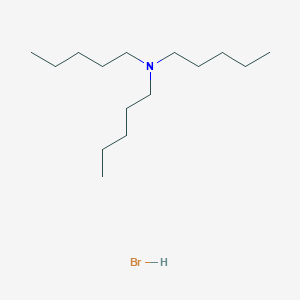
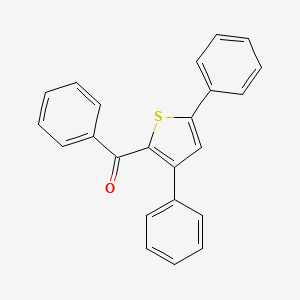
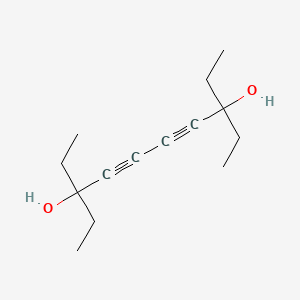
![Isodecane, [methylidynetris(oxy)]tris-](/img/structure/B14682187.png)
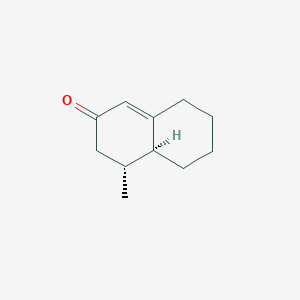
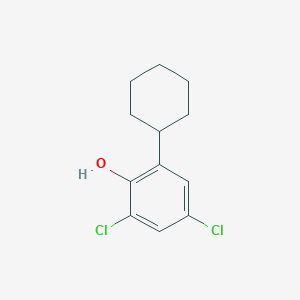
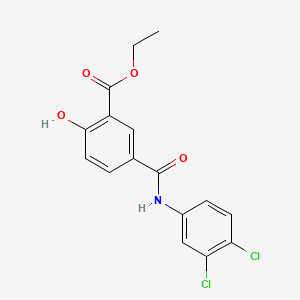
![2h-[1,2,3]Triazolo[4,5-b]pyridin-7-amine](/img/structure/B14682221.png)
![Diethyl(6-oxo-6,11-dihydro-5h-dibenzo[b,e]azepin-11-yl)propanedioate](/img/structure/B14682228.png)

